molecular formula C12H16O2 B7882790 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one

Cat. No. B7882790
M. Wt: 192.25 g/mol
InChI Key: ISASNVGUXOIQLJ-UHFFFAOYSA-N
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Patent
US04695581

Procedure details

13.6 g of 2,6-dimethylanisole was dissolved in 30 ml of methylene chloride, and 16 g of anhydrous aluminum chloride was added. Then, with water cooling, 11 g of propionyl chloride was added dropwise. The mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water, and the organic layer was separated and washed with water. The solvent was evaporated to give 18.7 g of 2,6-dimethyl-4-propionylanisole.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[Cl-].[Al+3].[Cl-].[Cl-].O.[C:16](Cl)(=[O:19])[CH2:17][CH3:18]>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([C:16](=[O:19])[CH2:17][CH3:18])[CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
11 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C(CC)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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